Functional EGFR Autophosphorylation Inhibition in T24 Bladder Carcinoma Cells: RG14620 vs. AG555
In a direct head-to-head study evaluating the effects of tyrphostins on T24 transitional cell carcinoma cells, RG14620 demonstrated a clear functional advantage over AG555. While both compounds inhibited cell proliferation with similar potency (IC₅₀ range: 3-16 μM), only RG14620 was found to specifically inhibit epidermal growth factor receptor (EGFR) autophosphorylation in this cell line [1]. AG555 did not exhibit this specific inhibitory effect on the receptor's autophosphorylation, suggesting that RG14620 engages the EGFR target in a functionally distinct manner within this cellular context [1].
| Evidence Dimension | EGFR Autophosphorylation Inhibition |
|---|---|
| Target Compound Data | Specific inhibition observed |
| Comparator Or Baseline | AG555: No specific inhibition observed |
| Quantified Difference | Qualitative difference: Present (RG14620) vs. Absent (AG555) |
| Conditions | T24 human transitional cell carcinoma cell line |
Why This Matters
For studies requiring on-target functional engagement of EGFR in urological cancer models, RG14620 provides a verified mechanism that AG555 lacks despite similar antiproliferative IC₅₀ values, making RG14620 the more appropriate tool for mechanistic interrogation.
- [1] Sion-Vardy, N., et al. (1995). Antiproliferative effects of tyrosine kinase inhibitors (tyrphostins) on human bladder and renal carcinoma cells. Journal of Surgical Research, 59(6), 675-680. View Source
